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Compound of Interest

Compound Name: Methyl 3-ethynyl-4-fluorobenzoate

CAS No.: 1263286-05-0

Cat. No.: B1420818

Get Quote

Introduction
Methyl 3-ethynyl-4-fluorobenzoate is a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds. Its unique trifunctionalized aromatic structure,

featuring a methyl ester, an ethynyl group, and a fluorine atom, makes it a versatile building

block in medicinal chemistry and materials science. The precise characterization of this

molecule is paramount for ensuring the purity, identity, and quality of downstream products.

This technical guide provides an in-depth analysis of the spectroscopic data of methyl 3-
ethynyl-4-fluorobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). The interpretation of these spectra is discussed in detail, offering

researchers and drug development professionals a comprehensive understanding of its

structural features.

The ethynyl group serves as a versatile handle for various chemical transformations, including

"click chemistry" and Sonogashira coupling reactions, which are instrumental in constructing

complex molecular architectures.[1] The fluorine atom can significantly influence the molecule's

physical, chemical, and biological properties, often enhancing metabolic stability, membrane

permeability, and binding affinity to biological targets.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For methyl 3-ethynyl-4-fluorobenzoate, both

¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 3-ethynyl-4-fluorobenzoate is expected to show distinct

signals corresponding to the aromatic protons, the methyl ester protons, and the acetylenic

proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the

substituents on the benzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.05 dd J = 8.5, 2.0 1H H-6

~7.85 ddd J = 8.5, 5.0, 2.0 1H H-2

~7.20 t J = 8.5 1H H-5

~3.90 s - 3H -OCH₃

~3.40 s - 1H -C≡CH

Interpretation:

Aromatic Protons: The aromatic region is expected to display a complex splitting pattern due

to the presence of three non-equivalent protons and their coupling to the fluorine atom. The

proton at position 6 (H-6), ortho to the ester and meta to the ethynyl group, would appear as

a doublet of doublets. The proton at position 2 (H-2), ortho to the ethynyl group and meta to

the ester, would likely be a doublet of doublet of doublets due to coupling with H-5, H-6, and

the fluorine atom. The proton at position 5 (H-5), ortho to the fluorine and meta to both the

ester and ethynyl groups, is expected to be a triplet.
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Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are expected to

appear as a sharp singlet at approximately 3.90 ppm.

Acetylenic Proton: The proton of the terminal alkyne (-C≡CH) is anticipated to be a singlet

around 3.40 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are sensitive to the hybridization and electronic environment of each carbon

atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~165.0 C=O (ester)

~160.0 (d, ¹JCF ≈ 250 Hz) C-4 (C-F)

~134.0 C-6

~132.0 C-2

~128.0 (d, ²JCF ≈ 15 Hz) C-1

~117.0 (d, ²JCF ≈ 20 Hz) C-5

~115.0 (d, ³JCF ≈ 5 Hz) C-3

~82.0 -C≡CH

~80.0 -C≡CH

~52.5 -OCH₃

Interpretation:

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of

the spectrum, around 165.0 ppm.
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Aromatic Carbons: The carbon atom directly bonded to the fluorine (C-4) will exhibit a large

one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz. The other

aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected to appear

in the range of 80-82 ppm.

Methyl Carbon: The methyl carbon of the ester group will be observed at approximately 52.5

ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, sharp ≡C-H stretch (alkyne)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (methyl)

~2120 Medium, sharp C≡C stretch (alkyne)

~1725 Strong C=O stretch (ester)

~1600, 1480 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1200 Strong C-F stretch

Interpretation:

The IR spectrum is expected to show characteristic absorption bands for the key functional

groups. A sharp peak around 3300 cm⁻¹ is indicative of the acetylenic C-H stretch. The C≡C

triple bond stretch will appear as a sharp band around 2120 cm⁻¹. The strong absorption at
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approximately 1725 cm⁻¹ is due to the carbonyl (C=O) stretching of the ester group. Aromatic

C-H and C=C stretching vibrations will be observed in their respective characteristic regions.

The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Relative Intensity (%) Assignment

178 100 [M]⁺ (Molecular Ion)

147 80 [M - OCH₃]⁺

119 60 [M - COOCH₃]⁺

91 40 [C₇H₄F]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular

weight of methyl 3-ethynyl-4-fluorobenzoate (C₁₀H₇FO₂). Common fragmentation pathways

would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 147, and the

loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 119.

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed above.

Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-ethynyl-4-
fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:
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Spectrometer: 500 MHz

Pulse Program: Standard single-pulse

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 3.0 s

¹³C NMR Acquisition:

Spectrometer: 125 MHz

Pulse Program: Proton-decoupled

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

IR Spectroscopy
Sample Preparation: Place a small amount of the neat liquid sample on the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Accessory: ATR

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32
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Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by

gas chromatography (GC).

Data Acquisition (EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50 - 500

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of methyl 3-
ethynyl-4-fluorobenzoate using the combined spectroscopic data.

Spectroscopic Data Acquisition Data Interpretation

Structure Confirmation

NMR (¹H, ¹³C) Functional Groups & ConnectivityChemical Shifts, Couplings

IR Functional Group IdentificationAbsorption Bands

MS Molecular Weight & Fragmentationm/z values

Methyl 3-ethynyl-4-fluorobenzoate

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Conclusion
The comprehensive spectroscopic analysis of methyl 3-ethynyl-4-fluorobenzoate through

NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure.

The presented data and interpretations serve as a valuable reference for researchers in quality

control, process development, and synthetic chemistry, ensuring the reliable use of this

important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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